molecular formula C22H23NO5 B2984137 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 905428-70-8

4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No. B2984137
CAS RN: 905428-70-8
M. Wt: 381.428
InChI Key: LVTVHHFCJNQSSN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that islong to the class of compounds known as benzo[f][1,4]oxazepines. These are polycyclic compounds containing a benzene ring fused to a [1,4]oxazepine. The [1,4]oxazepine is a seven-membered heterocyclic ring consisting of one oxygen atom, one nitrogen atom, and five carbon atoms .

Scientific Research Applications

Scientific Research on Similar Compounds

Tyrosine Pathway Disorders

Nitisinone, a drug used for treating hereditary tyrosinaemia type 1 (HT-1), operates by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), showcasing the importance of compounds that interact with tyrosine metabolism in treating metabolic disorders. This highlights the potential research interest in similar compounds for their biochemical interactions and therapeutic possibilities in metabolic diseases (E. Lock, L. Ranganath, O. Timmis, 2014).

Neurotransmitter Metabolism

Research into the metabolism of neurotransmitters, such as dopamine and norepinephrine, often explores compounds that can influence or indicate the status of these biochemical pathways. For instance, studies on MPTP-induced parkinsonism and its effects on dopamine metabolites provide insights into how structural analogs could be used to understand or influence neurotransmitter systems (R. Burns, P. LeWitt, M. Ebert, H. Pakkenberg, I. Kopin, 1985).

Environmental and Human Exposure

Investigations into the occurrence and exposure levels of various chemical compounds, such as parabens and their metabolites in indoor dust and human samples, underscore the importance of research into environmental health and safety. Such studies help in understanding the potential human exposure risks and set the stage for examining the impact of similar compounds on public health (Lei Wang, Chunyang Liao, Fang Liu, Qian Wu, Ying Guo, Hyo-Bang Moon, H. Nakata, K. Kannan, 2012).

Biomonitoring and Health Risk Assessment

The study of human biomonitoring data to assess the trends in exposure to compounds like lysmeral and their metabolites provides critical information on public exposure levels over time. This can lead to better risk assessment models and inform regulatory decisions on compound use in consumer products (Max Scherer, Wolf Petreanu, Till Weber, G. Scherer, Nikola Pluym, M. Kolossa-Gehring, 2020).

properties

IUPAC Name

4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-4-7-20-22(26)23(21(25)15-8-5-6-9-19(15)28-20)13-17(24)16-12-14(2)10-11-18(16)27-3/h5-6,8-12,20H,4,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTVHHFCJNQSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

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